ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester is a complex organic compound with the molecular formula C11H10N4O4 This compound is characterized by the presence of a cyano group, a nitro group, and a phenylhydrazono moiety attached to an acetic acid ethyl ester backbone
Preparation Methods
The synthesis of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The phenylhydrazono moiety can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the cyano and nitro groups allows the compound to form strong interactions with target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can be compared with other similar compounds, such as:
2-Cyano-3-(4-nitro-phenyl)-3-oxo-propionic acid ethyl ester: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(3-Nitro-phenyl)-2-thiocyanato-propionic acid ethyl ester: This compound contains a thiocyanato group instead of a hydrazono group.
2-(3-Nitro-phenyl)-hydrazono-3-oxo-butyric acid ethyl ester: This compound has a similar hydrazono moiety but with a different carbon backbone.
The uniqueness of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10N4O4 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-4-3-5-9(6-8)15(17)18/h3-6,13H,2H2,1H3/b14-10+ |
InChI Key |
MFIVWVLGURGFJS-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.